molecular formula C23H35NO3 B14455834 N-(2,3-Dihydroxypropyl)retinamide CAS No. 75664-72-1

N-(2,3-Dihydroxypropyl)retinamide

Cat. No.: B14455834
CAS No.: 75664-72-1
M. Wt: 373.5 g/mol
InChI Key: FXQZICWUGFILLR-DZBDEXCTSA-N
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Description

N-(2,3-Dihydroxypropyl)retinamide is a synthetic retinamide compound investigated for its potential in biomedical research. This chemical belongs to a class of retinoids, which are analogs of vitamin A, but features a unique 2,3-dihydroxypropyl side chain that differentiates it from other retinamides. Research into related synthetic retinamides has shown potent growth inhibitory and apoptosis-inducing effects in various human cancer cell lines, suggesting their value as candidates for cancer prevention and therapy . Notably, a comparative study highlighted that certain retinamides can exhibit greater potency than N-(4-hydroxyphenyl)retinamide (Fenretinide) against head, neck, and lung cancer cells in vitro . In the context of infectious disease research, a screen of synthetic retinoids for anti-parasitic activity revealed that while several N-substituted retinamides with small alkyl or monohydroxy alkyl substituents significantly inhibited the larval development of the filarial nematode Onchocerca lienalis , the N-2,3-dihydroxypropyl derivative was reported as inactive in this specific assay . This finding underscores the critical impact of the substituent group on the biological activity profile of retinamides and makes this compound a compound of interest for structure-activity relationship (SAR) studies. Researchers can utilize this retinamide to explore the mechanistic pathways of retinoid action, probe for novel biological activities, and further elucidate the structural requirements for efficacy against different therapeutic targets. The product is provided for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75664-72-1

Molecular Formula

C23H35NO3

Molecular Weight

373.5 g/mol

IUPAC Name

(2E,4E,6E,8E)-N-(2,3-dihydroxypropyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide

InChI

InChI=1S/C23H35NO3/c1-17(11-12-21-19(3)10-7-13-23(21,4)5)8-6-9-18(2)14-22(27)24-15-20(26)16-25/h6,8-9,11-12,14,20,25-26H,7,10,13,15-16H2,1-5H3,(H,24,27)/b9-6+,12-11+,17-8+,18-14+

InChI Key

FXQZICWUGFILLR-DZBDEXCTSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NCC(CO)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCC(CO)O)C)C

Origin of Product

United States

Synthesis and Chemical Modification Research of N 2,3 Dihydroxypropyl Retinamide

Methodologies for N-(2,3-Dihydroxypropyl)retinamide Synthesis

The synthesis of this compound primarily involves the formation of an amide bond between retinoic acid and 3-amino-1,2-propanediol (B146019). Various methods can be employed to achieve this coupling, often involving the activation of the carboxylic acid group of retinoic acid to facilitate nucleophilic attack by the amine.

One common approach is the activation of retinoic acid to form a more reactive intermediate. For instance, retinoic acid can be converted to an acyl chloride or, for a more stable yet reactive intermediate, retinoyl fluoride (B91410). The reaction of retinoyl fluoride with water-soluble amines in the presence of a mild base like sodium bicarbonate has been shown to be an effective method for preparing various retinamides. researchgate.net This method's applicability to water-soluble amines suggests its potential for the synthesis of this compound, given the solubility of 3-amino-1,2-propanediol in aqueous media.

Alternatively, standard peptide coupling reagents can be utilized. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide bond formation between carboxylic acids and amines under mild conditions. The general scheme involves the reaction of retinoic acid with the coupling agent to form an activated intermediate, which then readily reacts with 3-amino-1,2-propanediol.

The starting material, 3-amino-1,2-propanediol, is a commercially available chemical. acs.org Its synthesis can be achieved through various routes, including the ammonolysis of 3-chloro-1,2-propanediol. nih.gov

A plausible synthetic scheme for this compound is outlined below:

Reactant 1Reactant 2Coupling MethodProduct
All-trans-retinoic acid3-Amino-1,2-propanediolActivation to retinoyl fluoride followed by reaction with the amine(±)-N-(2,3-Dihydroxypropyl)retinamide
All-trans-retinoic acid3-Amino-1,2-propanediolUse of carbodiimide (B86325) coupling agents (e.g., DCC, EDC)(±)-N-(2,3-Dihydroxypropyl)retinamide

Stereoselective Synthesis Approaches for this compound Isomers

This compound possesses a chiral center in the dihydroxypropyl moiety, meaning it can exist as (R) and (S) enantiomers. The stereochemistry of this side chain can significantly influence the biological activity of the molecule. Therefore, stereoselective synthesis to obtain pure enantiomers is of considerable interest.

The key to the stereoselective synthesis of this compound isomers lies in the use of enantiomerically pure 3-amino-1,2-propanediol. Methods for the preparation of chiral 3-amino-1,2-propanediol have been reported. For example, chiral starting materials such as D-mannitol can be used to synthesize the desired chiral amine.

Once the enantiomerically pure (R)- or (S)-3-amino-1,2-propanediol is obtained, it can be coupled with retinoic acid using the methods described in the previous section. As the stereocenter is already established in the amine precursor, the subsequent amide bond formation typically does not affect its configuration, leading to the respective (R)- or (S)-N-(2,3-Dihydroxypropyl)retinamide.

Exploration of Chemical Modifications and Derivative Synthesis of this compound

The chemical modification of this compound to create derivatives is a strategy to potentially enhance its therapeutic properties, such as efficacy, selectivity, and water solubility. nih.gov These modifications can be targeted at various parts of the molecule, including the polyene chain, the cyclic end group, or the dihydroxypropyl side chain.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

While specific structure-activity relationship (SAR) studies for this compound derivatives are not extensively documented in the public literature, general principles from the broader field of retinoid research can be applied. The biological activity of retinoids is known to be highly dependent on their molecular structure.

Key areas for modification and their potential impact on activity include:

The Polar Head Group: The dihydroxypropyl group in this compound significantly influences its solubility and interactions with biological targets. Modifications to this group, such as esterification or etherification of the hydroxyl groups, could alter its pharmacokinetic profile.

The Polyene Chain: The conjugated double bond system is crucial for the characteristic activity of retinoids. Alterations in the length or geometry of this chain can dramatically affect receptor binding and subsequent biological responses.

The following table summarizes potential modifications and their expected influence on the properties of this compound derivatives, based on general retinoid SAR.

Modification SiteType of ModificationPotential Impact on Properties
Dihydroxypropyl groupEsterification of one or both hydroxylsIncreased lipophilicity, potential for prodrug strategy
Dihydroxypropyl groupEtherification of one or both hydroxylsAltered hydrogen bonding capacity and solubility
Polyene chainIsomerization of double bondsChanges in receptor binding affinity and selectivity
Cyclohexenyl ringIntroduction of aromatic rings (arotinoids)Increased stability and receptor selectivity

Design Principles for Novel this compound Analogs

The design of novel analogs of this compound is guided by the goal of optimizing its therapeutic index. This involves enhancing desired biological activities while minimizing undesirable side effects. Key design principles include:

Improving Receptor Selectivity: Retinoids exert their effects through nuclear receptors, primarily the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), each having multiple subtypes (α, β, γ). Designing analogs that selectively target specific receptor subtypes can lead to more targeted therapies with fewer off-target effects.

Enhancing Metabolic Stability: The polyene chain of retinoids is susceptible to oxidation and isomerization, which can lead to loss of activity. Introducing more stable structural motifs, such as aromatic rings, can improve the metabolic stability of the compound. mdpi.com

Modulating Physicochemical Properties: Properties such as water solubility and lipophilicity are critical for drug delivery and bioavailability. The dihydroxypropyl group already enhances hydrophilicity compared to retinoic acid. Further modifications to this group or other parts of the molecule can fine-tune these properties for optimal performance. For instance, creating more water-soluble derivatives could be beneficial for certain applications. nih.gov

The exploration of novel analogs is a continuous effort in the field of medicinal chemistry to develop safer and more effective retinoid-based therapeutic agents.

Molecular Mechanisms and Cellular Signaling of N 2,3 Dihydroxypropyl Retinamide

Interactions with Retinoid-Binding Proteins and Nuclear Receptors

The biological activity of retinoids is largely mediated through their binding to and activation of specific nuclear receptors, which in turn function as ligand-dependent transcription factors. nih.govnih.gov These receptors belong to two main families: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with several subtypes (α, β, γ). nih.gov

Affinity and Specificity for Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

For comparison, the well-studied retinamide (B29671), Fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide or 4-HPR), has demonstrated a binding affinity for RARs that is approximately 15% of that of all-trans retinoic acid. nih.gov It is plausible that N-(2,3-Dihydroxypropyl)retinamide exhibits similarly low or lower affinity for RARs. There is no specific information regarding its binding to RXRs.

Ligand-Binding Domain Interactions and Conformational Dynamics

There is no specific research detailing the interactions within the ligand-binding domain (LBD) of nuclear receptors or the resulting conformational changes upon binding of this compound. Generally, the binding of a ligand to the LBD of a nuclear receptor induces conformational changes that are critical for the dissociation of corepressor proteins and the recruitment of coactivator proteins, a key step in initiating gene transcription.

Modulation of Gene Expression via Nuclear Receptor Activation

Given the likely weak interaction with RARs, the capacity of this compound to directly modulate gene expression via nuclear receptor activation is presumed to be limited, though this has not been experimentally verified. Retinoids that do activate RARs or RXRs initiate a cascade that leads to the transcription of target genes, influencing a variety of cellular functions such as proliferation and differentiation. encyclopedia.pubmdpi.com Without specific data, the gene expression profile modulated by this compound remains uncharacterized.

Downstream Cellular Signaling Pathway Modulation

Beyond direct nuclear receptor activation, some retinoids can influence cellular behavior through other signaling pathways, including those related to oxidative stress and kinase cascades.

Investigation of Reactive Oxygen Species (ROS) Generation and Associated Pathways

There are no studies directly investigating the generation of reactive oxygen species (ROS) by this compound. However, other retinoids, notably Fenretinide, are well-documented inducers of ROS. nih.govnih.gov This ROS generation is considered a key mediator of their apoptotic effects in certain cancer cells. nih.gov The production of ROS can lead to oxidative stress, which in turn can trigger various cellular responses, including cell death pathways. mdpi.com The chemical structure of this compound, with its polyene chain, suggests a potential for redox activity, but experimental evidence for ROS generation is lacking.

Activation of Kinase Cascades (e.g., c-Jun Kinase (JNK))

Direct evidence linking this compound to the activation of specific kinase cascades like the c-Jun N-terminal kinase (JNK) pathway is absent from the scientific literature. The JNK pathway is a critical signaling cascade that responds to stress stimuli and is involved in the regulation of apoptosis. nih.gov Studies have shown that Fenretinide can cause sustained activation of JNK, which mediates its apoptotic signaling in certain cell lines. nih.gov This activation appears to be independent of ROS generation in some contexts. nih.gov Whether this compound can engage this or other kinase pathways is currently unknown.

Regulation of Apoptotic and Anti-Apoptotic Proteins (e.g., Mcl-1)

The induction of apoptosis, or programmed cell death, is a critical mechanism for controlling cell populations and eliminating damaged or malignant cells. Retinoids are known to modulate this process by influencing the expression and activity of key regulatory proteins, particularly those of the Bcl-2 family.

Research on the related compound, N-(4-hydroxyphenyl)retinamide (Fenretinide), has demonstrated its ability to induce apoptosis in various cancer cell lines. nih.gov One of the key mechanisms is the alteration of the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. For instance, treatment with Fenretinide has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax:Bcl-2 ratio is a critical event that can lead to the release of pro-apoptotic factors from the mitochondria, ultimately triggering the caspase cascade and executing cell death. nih.gov

Furthermore, studies on Fenretinide have indicated a downregulation of anti-apoptotic proteins like BIRC-2 (cIAP1) and BIRC-3 (cIAP2). nih.gov While direct evidence for this compound's effect on Myeloid cell leukemia-1 (Mcl-1), a prominent anti-apoptotic Bcl-2 family member, is not yet established, the known actions of similar retinoids suggest a potential for regulatory interaction. Mcl-1 is a crucial survival protein in many cancers, and its downregulation is a key strategy for inducing apoptosis. mdpi.com The degradation of Mcl-1 can be a pivotal event in sensitizing cells to apoptotic stimuli. nih.gov

Table 1: Effects of Related Retinoids on Apoptotic and Anti-Apoptotic Proteins

CompoundCell LineEffectReference
N-(4-hydroxyphenyl)retinamide (Fenretinide)Neuroblastoma SK-N-BE2 and SH-SY5Y xenograftsIncreased Bax:Bcl-2 ratio, downregulation of BIRC-2 and BIRC-3 nih.gov
N-(4-hydroxyphenyl)retinamide (Fenretinide)Human leukemic cell linesDownregulation of bcl-2 mRNA nih.gov

Influence on Other Key Signaling Networks (e.g., NF-κB, PI3K/AKT/mTOR, Ras/MAPK in relevant contexts)

The cellular effects of retinoids extend beyond the direct regulation of apoptotic proteins to encompass a broader influence on major signaling pathways that govern cell survival, proliferation, and differentiation.

NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Aberrant NF-κB activation is a hallmark of many cancers, promoting cell proliferation and resistance to apoptosis. Studies on N-(4-hydroxyphenyl)retinamide in combination with other agents have shown a downregulation of NF-κB in neuroblastoma xenografts. nih.gov Another adamantyl-substituted retinoid-related molecule has been shown to induce apoptosis through the activation of both the canonical and non-canonical NF-κB pathways, highlighting the complex and context-dependent role of retinoids in modulating this pathway. nih.gov

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that promotes cell growth, survival, and metabolism. Dysregulation of this pathway is frequently observed in cancer. nih.govnih.govqiagen.commdpi.com While direct studies on this compound are lacking, the broader class of natural products is being extensively investigated for their ability to target this pathway for cancer therapy. nih.gov

Ras/MAPK Pathway: The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Research on N-(4-hydroxyphenyl)retinamide has demonstrated its ability to activate the c-Raf and MEK1/2 kinases, leading to the activation of the downstream effectors ERK1/2 and SAPK/JNK in human retinal pigment epithelial cells, ultimately inducing neuronal differentiation. nih.gov This indicates that retinoids can modulate the Ras/MAPK pathway to influence cell fate decisions.

Table 2: Influence of Related Retinoids on Key Signaling Networks

CompoundSignaling PathwayEffectCell ContextReference
N-(4-hydroxyphenyl)retinamide (Fenretinide)NF-κBDownregulationNeuroblastoma xenografts nih.gov
Adamantyl-substituted retinoid-related moleculeNF-κBActivation of canonical and non-canonical pathwaysProstate and breast carcinoma cells nih.gov
N-(4-hydroxyphenyl)retinamide (Fenretinide)Ras/MAPKActivation of c-Raf, MEK1/2, ERK1/2, SAPK/JNKHuman retinal pigment epithelial cells nih.gov

Advanced Analytical Methodologies in Retinamide Research

Chromatographic Techniques for Retinamide (B29671) Analysis in Biological Samples

Chromatography is a cornerstone for the separation and quantification of retinoids from complex biological matrices. The inherent instability and hydrophobicity of these compounds present unique analytical challenges, which have been addressed through the development of robust high-performance liquid chromatography and liquid chromatography-mass spectrometry methods.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of retinoids, including N-(2,3-Dihydroxypropyl)retinamide, in various samples. consensus.appformosapublisher.org The development of a reliable HPLC method is critical for ensuring the quality and safety of formulations and for studying the compound's properties. rasayanjournal.co.in Method development involves optimizing several parameters to achieve the desired separation and detection. ijcrt.org

A typical approach for retinoid analysis is Reverse-Phase HPLC (RP-HPLC). rasayanjournal.co.in This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. rasayanjournal.co.innih.govnih.gov The mobile phase composition is a critical factor and often consists of a mixture of solvents such as methanol (B129727), acetonitrile (B52724), and water, sometimes with additives like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry analysis. formosapublisher.orgrasayanjournal.co.innih.govformosapublisher.org Isocratic elution, where the mobile phase composition remains constant, is often preferred for its simplicity, though gradient elution may be necessary for complex samples. formosapublisher.orgnih.gov Detection is commonly performed using a UV-Vis detector, with the wavelength set to the absorbance maximum of the retinoid, typically in the range of 325-360 nm. rasayanjournal.co.innih.govresearchgate.net

Once the chromatographic conditions are optimized, the method must be validated according to guidelines, such as those from the International Council for Harmonisation (ICH), to ensure its reliability. rasayanjournal.co.inresearchgate.net Validation confirms that the analytical procedure is suitable for its intended purpose. fda.gov Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. rasayanjournal.co.in

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. rasayanjournal.co.innih.gov

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. rasayanjournal.co.innih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (%RSD) for a series of measurements and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). rasayanjournal.co.innih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. rasayanjournal.co.in

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rasayanjournal.co.in

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. rasayanjournal.co.in

The table below summarizes typical parameters for HPLC method validation for retinoid analysis, based on published research.

Table 1: Typical HPLC Method Validation Parameters for Retinoid Analysis

Parameter Typical Value/Range Reference
Linearity Range 0.05 - 150 µg/mL formosapublisher.orgrasayanjournal.co.informosapublisher.orgresearchgate.net
Correlation Coefficient (R²) > 0.999 rasayanjournal.co.in
Accuracy (% Recovery) 97% - 102% formosapublisher.orgresearchgate.net
Precision (%RSD) < 2% rasayanjournal.co.in
Limit of Detection (LOD) 0.0443 µg/mL rasayanjournal.co.in
Limit of Quantitation (LOQ) 0.1343 µg/mL rasayanjournal.co.in

For the highly sensitive and specific quantification of retinoids and their metabolites in complex biological matrices such as plasma, serum, and tissue, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. bioanalysis-zone.com This technique is particularly valuable for pharmacokinetic studies where very low concentrations of the drug and its metabolites need to be measured. nih.govnih.gov

The development of an LC-MS/MS method involves careful sample preparation to remove interfering substances from the biological matrix. researchgate.net Common techniques include protein precipitation with organic solvents like acetonitrile and liquid-liquid extraction. thermofisher.comthermofisher.com An internal standard, often a deuterated analog of the analyte, is typically added to the sample before extraction to correct for variability in sample processing and instrument response. nih.govnih.gov

The chromatographic separation is often performed using a C18 column with a gradient elution of a mobile phase containing solvents like methanol or acetonitrile and water with an additive such as formic acid to promote ionization. thermofisher.comthermofisher.com

The mass spectrometer, typically a triple quadrupole instrument, is operated in the multiple reaction monitoring (MRM) mode. nih.gov In this mode, the first quadrupole selects the precursor ion (the protonated or deprotonated molecule of interest), which is then fragmented in the collision cell. The third quadrupole selects a specific fragment ion for detection. This process provides a high degree of selectivity and sensitivity, allowing for the quantification of analytes at the sub-ng/mL level. nih.govthermofisher.comthermofisher.com

LC-MS/MS methods for retinoids are validated for the same parameters as HPLC methods (linearity, accuracy, precision, etc.), with a particular emphasis on the lower limit of quantitation (LLOQ), which is critical for pharmacokinetic studies. nih.govthermofisher.comnih.gov

Table 2: Key Features of LC-MS/MS Methods for Retinoid Analysis in Biological Samples

Feature Description Reference
Instrumentation HPLC system coupled to a triple quadrupole mass spectrometer bioanalysis-zone.comnih.gov
Ionization Mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
Sample Preparation Protein Precipitation, Liquid-Liquid Extraction thermofisher.comthermofisher.com
Lower Limit of Quantitation (LLOQ) Sub-ng/mL to low ng/mL range nih.govthermofisher.comthermofisher.com
Linear Range Typically spans 3-4 orders of magnitude (e.g., 1-2000 ng/mL) nih.gov
Application Pharmacokinetic studies, quantification of endogenous and exogenous retinoids nih.govnih.gov

Spectroscopic and Structural Elucidation Methods (e.g., NMR, FTIR, UV-Vis)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. These methods provide information about the molecule's functional groups, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the complete structure of an organic molecule. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton of the molecule. For this compound, NMR would be used to confirm the presence and connectivity of the retinoid backbone, the amide linkage, and the dihydroxypropyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. nih.gov The infrared spectrum of this compound would show characteristic absorption bands for the various functional groups. nih.gov For example, a broad band in the 3200-3600 cm⁻¹ region would indicate the O-H stretching of the hydroxyl groups. The C=O stretching of the amide group would appear around 1630-1680 cm⁻¹. The C=C stretching vibrations of the conjugated polyene chain would be observed in the 1550-1650 cm⁻¹ region. nih.gov The presence of trans double bonds can be confirmed by an absorbance band around 960-990 cm⁻¹. nih.gov

Table 3: Characteristic FTIR Absorption Bands for Retinoids

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Reference
1730 - 1630 C=O stretch Conjugated Carbonyl nih.gov
1650 - 1620 C=C stretch 3-4 Conjugated C=C bonds nih.gov
1610 - 1555 C=C stretch >4 Conjugated C=C bonds nih.gov
990 - 955 C-H bend trans-disubstituted C=C nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Retinoids have a conjugated polyene system that absorbs strongly in the UV-Vis region. The wavelength of maximum absorbance (λmax) is a characteristic feature of the retinoid. For all-trans-retinoic acid, the λmax is around 350 nm. The λmax for this compound would be expected to be in a similar range. UV-Vis spectroscopy is often used in conjunction with HPLC for the detection and quantification of retinoids. rasayanjournal.co.inresearchgate.net

Molecular Modeling and Computational Approaches for Ligand-Receptor Dynamics

The biological activity of retinoids is mediated by their interaction with specific nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.gov Understanding the dynamics of how this compound binds to these receptors is crucial for elucidating its mechanism of action. Molecular modeling and computational approaches provide valuable insights into these ligand-receptor interactions at an atomic level. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies can be performed with the crystal structures of the ligand-binding domains of RARs and RXRs. These studies can help identify the key amino acid residues in the binding pocket that interact with the ligand and predict the binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-receptor complex over time. nih.gov Starting from a docked pose, an MD simulation can reveal the stability of the binding, the conformational changes in the protein and ligand upon binding, and the detailed interactions that stabilize the complex. This provides a more realistic view of the ligand-receptor dynamics compared to the static picture from molecular docking. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational methods can be used to perform SAR studies. By systematically modifying the structure of this compound in silico and predicting the effect of these modifications on receptor binding, researchers can understand the importance of different functional groups for its biological activity. For example, studies on other retinamides have shown that the nature of the substituent on the amide nitrogen is critical for binding to retinoid-binding proteins. nih.gov

Table 4: Computational Approaches in Retinamide Research

Method Application Information Gained Reference
Molecular Docking Predicts ligand binding mode Binding orientation, key interacting residues, binding score nih.gov
Molecular Dynamics Simulates the movement of the ligand-receptor complex Binding stability, conformational changes, interaction dynamics nih.govnih.gov
SAR Studies Relates chemical structure to biological activity Identification of key functional groups for activity nih.gov

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